molecular formula C22H42B2F6N2O B13764328 Einecs 269-417-5 CAS No. 68239-04-3

Einecs 269-417-5

Cat. No.: B13764328
CAS No.: 68239-04-3
M. Wt: 486.2 g/mol
InChI Key: SLVFAJJSUDXPLS-TTWKNDKESA-N
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Description

Context and Significance within Rosin (B192284) Chemistry and Derivatives Research

Rosin, also known as colophony, is a solid, brittle resin derived primarily from the oleoresin of pine and other coniferous trees. wikipedia.orgforestagroup.com.au It is a complex mixture, with approximately 90% consisting of various isomeric C20 diterpenoid carboxylic acids known as resin acids. wikipedia.orgnoviams.com The remaining 10% is a neutral fraction of non-acidic compounds. noviams.com The most prevalent resin acids are based on the abietane (B96969) and pimarane (B1242903) skeletons, with abietic acid being a major component. carst.comforestagroup.com.au

Due to its natural abundance, low cost, and versatile chemical structure, rosin is a valuable renewable raw material. nih.govresearchgate.net However, native rosin has limitations, such as brittleness and high acidity, which often necessitate chemical modification for industrial applications. amazonaws.comgavinpublishers.com Research in rosin chemistry focuses on altering its structure to produce derivatives with enhanced properties for a wide range of uses, including adhesives, coatings, printing inks, and as emulsifiers in rubber synthesis. carst.comresearchgate.netepa.gov

The chemical modification of rosin is a key area of research. The presence of a carboxyl group and conjugated double bonds in many constituent resin acids allows for various reactions. forestagroup.com.auamazonaws.com One significant modification is the Diels-Alder reaction, where resin acids with conjugated double bonds, such as levopimaric acid, react with an α,β-unsaturated carbonyl compound like maleic anhydride (B1165640). nih.govh4rconsortium.com This reaction, known as maleation, introduces a maleic acid moiety into the rosin structure, creating maleated rosin. ontosight.airesearchgate.net

The subsequent neutralization of maleated rosin with sodium hydroxide (B78521) yields Maleated Rosin Acids, Sodium Salts (Einecs 269-417-5). ontosight.aih4rconsortium.com This step is crucial as it converts the acidic adduct into a salt, which significantly improves its water solubility and gives it surfactant properties. ontosight.ai The significance of this derivative lies in its improved functionality, making it a valuable component in water-based systems like paper sizing agents and emulsion stabilizers. ontosight.aiontosight.ai

Key Resin Acid Structures in Rosin Chemistry
Acid TypeKey FeatureReactivity
Abietane-type (e.g., Abietic Acid, Levopimaric Acid)Possess conjugated double bonds. forestagroup.com.auHighly prone to chemical modifications like isomerization and Diels-Alder reactions. forestagroup.com.au
Pimarane-type (e.g., Pimaric Acid)Lacks conjugated double bonds.Less reactive in Diels-Alder reactions compared to abietane-types. h4rconsortium.com

Historical Trajectory of Chemical Modification Research on Rosin

The scientific study and chemical modification of rosin have evolved significantly over more than a century. Early research, much of which is now of historical interest, focused on understanding the fundamental nature of resin acids. amazonaws.com Due to its high acidity, early modifications centered on neutralization or esterification of the carboxyl group. amazonaws.com A pivotal development was the creation of "ester gum" (the glycerol (B35011) ester of rosin) in 1886, which offered better water resistance and durability in varnishes compared to unmodified rosin. amazonaws.com

In the 20th century, research expanded to target the unsaturation in the resin acid structure. Processes like hydrogenation were developed to improve color stability and resistance to oxidation. epa.gov Another key advancement was the polymerization of rosin, typically using acid catalysts like sulfuric acid, to increase the melting point and create more robust resins. amazonaws.comgavinpublishers.com

A significant milestone in rosin modification research was the application of the Diels-Alder reaction. This cycloaddition reaction allows for the creation of rosin adducts with compounds like maleic anhydride or fumaric acid. noviams.comh4rconsortium.com This pathway produces derivatives such as maleated rosin, which serve as intermediates for a vast array of other products, including surfactants and polymer building blocks. nih.govresearchgate.net

Contemporary research continues to build on this foundation, exploring rosin derivatives for advanced applications. nih.gov There is a growing interest in creating bio-based polymers and materials to replace petroleum-derived products. forestagroup.com.au Modern studies focus on synthesizing novel rosin-based monomers, polymers, and surfactants for specialized uses, including biomedical applications like drug delivery systems, leveraging rosin's biocompatibility and chemical versatility. preprints.orgresearchgate.netgavinpublishers.com

Timeline of Key Rosin Modification Research
EraKey Research FocusExample ModificationPrimary Outcome
Late 19th CenturyEsterification of carboxyl group. amazonaws.comReaction with glycerol to form ester gum. amazonaws.comImproved water resistance and durability for varnishes. amazonaws.com
Mid-20th CenturyPolymerization and Hydrogenation. amazonaws.comepa.govAcid-catalyzed dimerization; catalytic hydrogenation. gavinpublishers.comepa.govHigher melting point; improved stability. amazonaws.com
Late 20th CenturyDiels-Alder Adduct Formation. nih.govh4rconsortium.comReaction with maleic anhydride to form maleated rosin. h4rconsortium.comCreation of reactive intermediates for surfactants and polymers. researchgate.net
21st CenturyDevelopment of advanced bio-based materials. forestagroup.com.auresearchgate.netSynthesis of rosin-based monomers for specialized polymers. preprints.orgnih.govApplications in biomedical fields, sustainable polymers. preprints.orggavinpublishers.com

Definition and Implications of this compound as a UVCB Substance in Research Contexts

The identifier "this compound" is a number from the European Inventory of Existing Commercial Chemical Substances, which catalogues chemicals that were commercially available in the European Union between 1971 and 1981. vulcanchem.com Under regulations like REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals), such substances are classified to manage their safe use. ontosight.aivulcanchem.com

Maleated Rosin Acids, Sodium Salts (this compound) is classified as a UVCB substance. h4rconsortium.com UVCB is an acronym for Substances of Unknown or Variable composition, Complex reaction products or Biological materials. This classification is applied to substances that cannot be sufficiently identified by their chemical composition alone due to having a complex and variable number of constituents.

The UVCB designation for this compound arises from two main factors:

The Starting Material: The raw material, rosin, is itself a UVCB substance. It is a natural product derived from wood, and its exact composition of resin acids varies depending on the pine species, geographical origin, and processing history. noviams.comh4rconsortium.com

The Reaction Process: The manufacturing process involves a Diels-Alder reaction with maleic anhydride. This reaction does not go to completion and occurs primarily with specific resin acid isomers like levopimaric acid. h4rconsortium.com Consequently, the final product, maleated rosin, is a complex mixture containing the maleic anhydride adduct, unreacted resin acids, and other neutral compounds. h4rconsortium.com The subsequent neutralization to form the sodium salt maintains this complex, variable composition.

The primary implication of the UVCB classification in a research context is that the substance cannot be treated as a single, discrete chemical. Its properties and effects must be assessed for the substance as a whole. h4rconsortium.com This poses significant challenges for researchers and regulators in areas such as:

Analytical Characterization: It is difficult to fully identify and quantify every component in a given batch.

Consistency: Batch-to-batch variability is inherent, which can affect the reproducibility of research findings.

Therefore, research on this compound requires a framework that acknowledges its UVCB nature, often relying on grouping approaches and read-across assessments from chemically similar UVCB substances to predict properties and hazards. h4rconsortium.com

Properties

CAS No.

68239-04-3

Molecular Formula

C22H42B2F6N2O

Molecular Weight

486.2 g/mol

IUPAC Name

2-[2-[(E)-heptadec-8-enyl]-4,5-dihydroimidazol-1-yl]ethanol;trifluoroborane

InChI

InChI=1S/C22H42N2O.2BF3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-23-18-19-24(22)20-21-25;2*2-1(3)4/h9-10,25H,2-8,11-21H2,1H3;;/b10-9+;;

InChI Key

SLVFAJJSUDXPLS-TTWKNDKESA-N

Isomeric SMILES

B(F)(F)F.B(F)(F)F.CCCCCCCC/C=C/CCCCCCCC1=NCCN1CCO

Canonical SMILES

B(F)(F)F.B(F)(F)F.CCCCCCCCC=CCCCCCCCC1=NCCN1CCO

Origin of Product

United States

Synthetic Chemistry and Derivatization Pathways of Einecs 269 417 5

Fundamental Maleation Reactions of Rosin (B192284) Acids

The journey to Einecs 269-417-5 begins with the maleation of rosin, a process that hinges on the reaction between rosin acids and maleic anhydride (B1165640). ontosight.aiontosight.ai This reaction primarily enhances the reactivity and water solubility of the natural rosin. ontosight.ai

The core of the maleation process is the Diels-Alder reaction, a powerful tool in organic synthesis that forms a cyclic compound. In the context of rosin chemistry, this [4+2] cycloaddition occurs between a conjugated diene system present in certain resin acids and a dienophile, in this case, maleic anhydride. h4rconsortium.comscialert.netgoogle.com Specifically, levopimaric acid, a component of rosin, reacts with maleic anhydride to form a tricarboxylic acid adduct known as maleopimaric acid (MPA). h4rconsortium.comscialert.netbelnauka.by This reaction is highly quantitative and is a key step in "fortifying" rosin to improve its quality and expand its utility. h4rconsortium.commdpi.com

Rosin is a complex mixture of various isomeric resin acids, with abietic acid being a major constituent. industrialchemicals.gov.auscialert.net While abietic acid itself does not directly participate in the Diels-Alder reaction with maleic anhydride, it readily isomerizes to levopimaric acid under the influence of heat. scialert.netkyoto-u.ac.jpacs.org This isomerization is crucial, as it continuously supplies the reactive levopimaric acid, which then undergoes the Diels-Alder reaction. scialert.net Other resin acids with conjugated double bonds, such as palustric and neoabietic acids, also isomerize to levopimaric acid at elevated temperatures, further contributing to the formation of maleopimaric acid. scialert.netkyoto-u.ac.jp The isomerization of levopimaric acid can also lead to the formation of other acids like palustric acid and neoabietic acid. acs.org

The efficiency of maleated rosin acid formation is highly dependent on the reaction conditions. Key parameters that are optimized include temperature, reaction time, and the molar ratio of reactants.

Temperature: Studies have shown that the optimal temperature for the Diels-Alder reaction between abietic acid (via isomerization to levopimaric acid) and maleic anhydride is around 125°C. scialert.netnih.gov At this temperature, the formation of the desired maleopimaric acid adduct is maximized. scialert.net Higher temperatures can lead to the isomerization of levopimaric acid into other, less reactive pimaric-type acids, thereby reducing the yield of the desired adduct. scialert.net

Reaction Time: A reaction time of approximately one hour is often cited as optimal for achieving a high yield of the maleopimaric acid adduct. scialert.netnih.gov

Molar Ratio: The molar ratio of the resin acid to maleic anhydride also plays a critical role. A molar ratio of 1:2 (abietic acid to maleic anhydride) has been found to be effective for the Diels-Alder reaction. scialert.netnih.gov In commercial practice, a slight excess of rosin is often used to ensure the complete reaction of the more valuable maleic anhydride. google.com

ParameterOptimal ConditionSource
Temperature125°C scialert.netnih.gov
Reaction Time1 hour scialert.netnih.gov
Molar Ratio (AA:MA)1:2 scialert.netnih.gov

Salt Formation and Subsequent Chemical Modifications

Following the formation of maleated rosin, the next step in producing this compound is salt formation, which can be followed by various polymerization and copolymerization reactions to create a diverse range of materials.

The sodium salt of maleated rosin is produced by neutralizing the maleated rosin acid with a sodium base, typically sodium hydroxide (B78521). h4rconsortium.comontosight.ai This reaction involves the deprotonation of the carboxylic acid groups on the maleopimaric acid by the hydroxide ions, forming the corresponding sodium carboxylate salts and water. This process significantly increases the water solubility of the modified rosin, a key property for many of its applications. ontosight.ai The resulting product is a complex mixture of the sodium salts of maleated resin acids. ontosight.ai

Maleated rosin and its salts serve as versatile building blocks for the synthesis of more complex polymers through various polymerization and copolymerization strategies. These polymers exhibit a range of properties, including enhanced thermal stability, adhesion, and chemical resistance. ontosight.aiontosight.ai

With Formaldehyde (B43269): Maleated rosin can be polymerized with formaldehyde. This process increases the molecular weight and alters the physical properties of the rosin, leading to polymers with improved thermal stability, adhesion, and water resistance. ontosight.aiontosight.ai These polymers find use in adhesives, coatings, and printing inks. ontosight.ai

With Glycerol (B35011) and Pentaerythritol (B129877): Maleated rosin is often esterified with polyols like glycerol and pentaerythritol. ecopowerchem.comecopowerchem.comalibaba.com This reaction forms cross-linked polymer networks, resulting in resins with higher softening points, increased hardness, and improved thermal stability. ecopowerchem.comgoogle.com These modified resins are utilized in applications such as road marking paints and various coatings. ecopowerchem.comecopowerchem.com

With Nonylphenol: Nonylphenol can be incorporated into the polymer structure along with other monomers like formaldehyde, glycerol, and pentaerythritol. ontosight.aiontosight.ai The inclusion of nonylphenol, a hydrophobic component, can modify the polymer's properties, although its use has raised environmental concerns. ontosight.aigoogle.com

The copolymerization of maleated rosin with these various agents allows for the tailoring of the final polymer's properties to suit specific industrial needs. ontosight.ai

Advanced Esterification Techniques for Maleated Rosin Derivatives

The esterification of maleated rosin is a critical step for tailoring its physical and chemical properties for various industrial applications, such as in inks, coatings, and adhesives. mdpi.comecopowerchem.com Esterification processes aim to reduce the acid value, increase the softening point, and improve the thermal stability and solubility of the resin. mdpi.com Advanced techniques focus on improving reaction efficiency, yield, and product quality while often employing milder conditions compared to traditional methods.

Common esterification involves reacting the carboxylic acid groups of the maleated rosin with polyhydric alcohols (polyols) like glycerol, pentaerythritol, or polyethylene (B3416737) glycol (PEG). mdpi.comijcea.org The choice of alcohol and reaction conditions significantly influences the final ester's properties.

Catalytic Esterification: Catalysts are crucial for achieving high conversion rates and reducing reaction times and temperatures. mdpi.com While conventional esterification can be performed thermally at high temperatures (250–290 °C), the process is often slow and can lead to darker, less stable products. mdpi.comscribd.com Various catalysts have been researched to optimize this process. For instance, metal oxides like zinc oxide (ZnO) have proven effective. In a study comparing different catalysts for the esterification of rosin with PEG 1500, ZnO showed the highest catalytic activity, attributed to its performance as a Lewis acid. ijcea.org Other catalysts, such as phosphinic acid, have been used to accelerate the formation of the initial maleic anhydride adduct and the subsequent esterification, leading to products with improved color and viscosity. scribd.com

Microwave-Assisted Esterification: A more recent and advanced technique involves the use of microwave irradiation. This method can dramatically reduce reaction times and potentially lead to higher esterification rates. researchgate.netresearchgate.net For example, the esterification of rosin with ethanol (B145695) under microwave radiation (560 W) achieved a 92.45% conversion rate in just 35 minutes. researchgate.net Microwave-assisted synthesis has also been successfully applied to create maleated rosin-starch esters, demonstrating its versatility. scispace.com

The table below summarizes and compares different catalytic approaches for the esterification of rosin and its derivatives.

Catalyst SystemReactantsTemperature (°C)Reaction Time (h)Key FindingsReference(s)
Zinc Oxide (ZnO) Rosin, Glycerol, Maleic Anhydride150-2802.5 - 3.5ZnO accelerates the reaction by 3-5 times compared to non-catalytic methods; produces a product with good quality and lower cost. google.com
Zinc Oxide (ZnO) Rosin, Polyethylene Glycol (PEG) 15002505ZnO was the most effective catalyst compared to Zn-dust and SnCl2, resulting in the highest conversion to ester. ijcea.org
Phosphinic Acid Rosin, Fumaric Acid, Polyhydric Alcohol2157Catalyst accelerates the reaction and improves color, softening point, and viscosity of the final ester. scribd.com
p-Toluenesulfonic acid Rosin, EthanolN/A (Microwave)0.6Microwave irradiation (560 W) resulted in a 92.45% esterification rate. researchgate.net

This table is generated based on data from the cited research articles.

Synthesis of Specialized Maleated Rosin Intermediates (e.g., Maleopimaric Acid and its Esters)

The primary and most well-defined component of maleated rosin is Maleopimaric Acid (MPA). It is formed through the Diels-Alder reaction between conjugated diene-containing resin acids, such as abietic acid and levopimaric acid, and maleic anhydride. belnauka.byasianpubs.org The synthesis of pure MPA and its subsequent esterification are fundamental pathways to producing highly specialized and predictable derivatives.

Synthesis of Maleopimaric Acid (MPA): The synthesis typically involves heating rosin with maleic anhydride at temperatures around 200°C for several hours. asianpubs.org The abietic-type acids in rosin isomerize to the more reactive levopimaric acid in situ, which then reacts with maleic anhydride to form the MPA adduct. belnauka.by The crude product can be purified by recrystallization from solvents like acetic acid. asianpubs.org The anhydride ring of the resulting MPA can be hydrolyzed to the corresponding tricarboxylic acid using a base like NaOH, followed by acidification. belnauka.byasianpubs.org

Synthesis of Maleopimaric Acid Esters: MPA and its tricarboxylic acid form can be esterified to yield a variety of esters with tailored properties.

Trimethyl Ester: The trimethyl ester of MPA has been synthesized by reacting MPA with methanol (B129727) in an autoclave at 250°C in the presence of molecular sieves, achieving a high yield of 98%. belnauka.by Another method involves using dimethyl sulfate. jsu.edu.cn

Monoethyl Ester: A regioselective synthesis of the monoethyl ester of MPA has been achieved. belnauka.by This process involves first converting the MPA tricarboxylic acid to its acid chloride form using thionyl chloride (SOCl2) and then reacting it with ethanol. belnauka.byasianpubs.org This method selectively esterifies one of the carboxylic acid groups. belnauka.by

Other Esters: A range of other esters have been synthesized for specific applications. These include glycidyl (B131873) esters, prepared by reacting MPA with epichlorohydrin, and allyl esters, synthesized from the MPA-derived triacid and allyl bromide. belnauka.by Perfluoroalkyl esters have also been prepared by refluxing MPA in the corresponding perfluoroalkyl alcohol with a sulfuric acid catalyst. belnauka.by

The following table details the reaction conditions for synthesizing specific MPA esters.

MPA Ester DerivativeReagentsReaction ConditionsYieldKey FeaturesReference(s)
Trimethyl Ester MPA, Methanol, Molecular Sieves250°C, 4 hours, in autoclave98%High-temperature, high-pressure method. belnauka.by
Monoethyl Ester MPA, Thionyl Chloride, Ethanol40-50°C for 3 hours (for acid chloride), then reaction with ethanol73%Regioselective synthesis targeting a single carboxyl group. belnauka.byasianpubs.org
Triallyl Ester MPA-triacid, Allyl BromideN/A91%Used for creating bio-based thermosetting resins. belnauka.by
Triglycidyl Ester MPA, Epichlorohydrin, NaOHTwo-stage reaction87%Useful intermediate for polymer production. belnauka.by
Perfluoroalkyl Triesters MPA, Perfluoroalkyl Alcohol, H₂SO₄Refluxing in alcohol55-70%Creates fluorinated derivatives. belnauka.by

This table is generated based on data from the cited research articles.

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopy is a cornerstone in the analysis of modified rosins, offering non-destructive and detailed insights into molecular structure and functional group transformations.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is one of the most powerful tools for the unambiguous structural elucidation of maleated rosin adducts. It provides a detailed map of the carbon-hydrogen framework, allowing for direct confirmation of the Diels-Alder cycloaddition.

During the maleation of a representative rosin acid like abietic acid, the conjugated diene system is consumed. This chemical transformation is directly observable in the ¹H NMR spectrum by the disappearance of the characteristic signals for the olefinic protons within the diene system (typically found between 5.4 and 6.0 ppm). Concurrently, new signals appear that are indicative of the newly formed succinic anhydride-derived moiety. Protons adjacent to the carbonyl groups of the adduct typically resonate in the 2.5-3.5 ppm region.

Quantitative ¹H NMR can be employed to determine the degree of maleation by comparing the integration of signals from the unreacted rosin acid backbone with those unique to the maleated adduct. ¹³C NMR provides complementary information, confirming the loss of sp² carbons from the original diene and the appearance of new sp³ carbons and carbonyl carbons (~170-180 ppm) associated with the adduct structure.

Table 3.1: Comparative ¹H NMR Chemical Shifts (δ) for Abietic Acid and its Maleated Adduct
Proton TypeTypical Chemical Shift (δ, ppm) in Abietic AcidTypical Chemical Shift (δ, ppm) in Maleated AdductComment
Conjugated Diene Protons (C7-H, C14-H)5.4 - 6.0AbsentDisappearance confirms consumption of the diene in the Diels-Alder reaction.
Adduct Bridgehead/Ring ProtonsN/A2.5 - 3.5Appearance confirms the formation of the new cycloalkene ring structure.
Methyl Protons (C19-H₃, C20-H₃)0.8 - 1.30.8 - 1.3Shifts may be subtle but are generally retained, serving as an internal reference.
Carboxylic Acid Proton (COOH)~12.0~12.0Signal is broad and may not be observed without specific experimental conditions. Not present in the final sodium salt form.

Fourier Transform Infrared (FTIR) spectroscopy is an essential technique for monitoring the progress of the maleation reaction and confirming the presence of key functional groups in the final sodium salt product. By tracking changes in characteristic vibrational frequencies, FTIR provides rapid and reliable qualitative analysis.

The key transformations monitored are:

Consumption of Reactants: The spectrum of maleic anhydride shows two characteristic C=O stretching bands for the cyclic anhydride (~1850 cm⁻¹ and ~1780 cm⁻¹). The spectrum of rosin acid shows a strong C=O stretch for the carboxylic acid (~1695 cm⁻¹).

Formation of Adduct: Upon reaction, the anhydride peaks may persist if the ring remains intact or be replaced by broad carboxylic acid C=O stretches if hydrolysis occurs.

Formation of Sodium Salt: In the final product (this compound), the neutralization of all carboxylic acid groups leads to the disappearance of the acidic C=O (~1695 cm⁻¹) and O-H (~3000 cm⁻¹, broad) bands. These are replaced by strong, characteristic asymmetric (~1560 cm⁻¹) and symmetric (~1400 cm⁻¹) stretching vibrations of the carboxylate anion (COO⁻). The presence of these strong carboxylate bands is a definitive indicator of salt formation.

Table 3.2: Key FTIR Vibrational Frequencies in the Maleation of Rosin
Functional GroupCompound TypeCharacteristic Wavenumber (cm⁻¹)
Carboxylic Acid (C=O stretch)Rosin Acid (Reactant)~1695
Cyclic Anhydride (C=O stretches)Maleic Anhydride (Reactant)~1850 and ~1780
Carboxylate (COO⁻ asymmetric stretch)Maleated Rosin, Sodium Salt (Product)~1560
Carboxylate (COO⁻ symmetric stretch)Maleated Rosin, Sodium Salt (Product)~1400
Alkyl (C-H stretches)All Compounds2850 - 2960

Mass spectrometry is a vital tool for determining the molecular weight of the reaction products, thereby confirming the successful formation of the maleated adduct. Due to the low volatility and polar nature of the adducts and their sodium salts, soft ionization techniques such as Electrospray Ionization (ESI) are required.

ESI-MS analysis can directly measure the mass-to-charge ratio (m/z) of the ions in solution. For a primary rosin acid like abietic acid (C₂₀H₃₀O₂), the reaction with maleic anhydride (C₄H₂O₃) yields a tricarboxylic acid adduct (C₂₄H₃₂O₅). The analysis can confirm the presence of this adduct by identifying its corresponding molecular ion. In negative ion mode, one would expect to observe the deprotonated molecule [M-H]⁻. For the sodium salt form, ions corresponding to the adduct with varying numbers of sodium atoms (e.g., [M-3Na+2H]⁻, [M-2Na+H]⁻) can be detected, confirming both the adduct structure and its salt form.

Table 3.3: Theoretical Molecular Weights (MW) for MS Analysis of Abietic Acid Maleation
CompoundMolecular FormulaMonoisotopic Mass (Da)Expected Ion in ESI-MS (Negative Mode)
Abietic AcidC₂₀H₃₀O₂302.2246[M-H]⁻ at m/z 301.2173
Maleic AnhydrideC₄H₂O₃98.0004Does not typically ionize well under these conditions.
Maleated Abietic Acid AdductC₂₄H₃₂O₅400.2249[M-H]⁻ at m/z 399.2177

Chromatographic Separations for Compositional Analysis of Modified Rosins

Chromatography is essential for separating the complex mixture of components in this compound, enabling quantification of unreacted materials, product isomers, and impurities.

Gas Chromatography (GC) separates compounds based on their volatility and interaction with a stationary phase. However, rosin acids and their maleated adducts are non-volatile and thermally labile, making them unsuitable for direct GC analysis. Therefore, a critical prerequisite is derivatization .

The acidic carboxyl groups are converted into more volatile and stable esters, typically methyl esters, through reaction with a methylating agent like diazomethane. Once derivatized, the mixture of methyl esters can be injected into the GC-MS system. The components are separated on the GC column, and the mass spectrometer provides identification based on their mass spectra and fragmentation patterns. This method is highly effective for quantifying the ratio of unreacted rosin acids to the maleated adduct and for identifying different isomers of the starting rosin acids.

High-Performance Liquid Chromatography (HPLC) is arguably the most suitable chromatographic technique for analyzing maleated rosin salts, as it can handle polar, non-volatile, and thermally sensitive compounds often without the need for derivatization.

Reversed-phase HPLC (RP-HPLC) is the most common mode used. A C18 stationary phase is typically employed with a gradient mobile phase, usually consisting of an aqueous component (often acidified with formic acid to ensure protonation of all carboxylates for better peak shape) and an organic modifier like acetonitrile (B52724) or methanol.

The separation occurs based on polarity:

Highly polar, unreacted maleic acid (if present from hydrolysis) will elute first.

The maleated rosin adducts, being more polar than the parent rosin acids due to the extra carboxyl groups, will elute next.

The most nonpolar components, the unreacted rosin acids, will be retained longer on the column and elute last.

Detection can be achieved using a UV detector (as the conjugated systems absorb UV light) or a more universal detector like an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD), which are not dependent on the presence of a chromophore.

Table 3.4: Hypothetical Elution Order in RP-HPLC Analysis of a Maleated Rosin Sample
Elution OrderCompound TypeRelative Retention TimeRationale for Elution
1Maleic AcidVery ShortHighest polarity, weakest interaction with the nonpolar C18 stationary phase.
2Maleated Rosin AdductsIntermediateIncreased polarity from three carboxylic acid groups compared to parent rosin acid.
3Unreacted Rosin Acids (e.g., Abietic Acid)LongHighest hydrophobicity/lowest polarity, strongest interaction with the stationary phase.

Thermal Analysis Techniques in Maleated Rosin Polymer Research E.g., Thermogravimetric Analysis

Research into polymers modified with rosin (B192284) derivatives demonstrates the utility of TGA. For example, in the development of molecularly imprinted polymers using a maleic rosin glycol acrylate (B77674) (MRGA) as a cross-linking agent, TGA was used to confirm the thermal stability of the final polymer. sci-hub.ru The analysis showed that the prepared polymer had good thermal stability, which is a crucial characteristic for its application as a solid-phase extraction material. sci-hub.ru Similarly, a study on a photopolymerized rosin-based monomer showed the resulting cured film was thermally stable up to 170°C, at which point a 10% weight loss was observed. koreascience.kr

The incorporation of maleated rosin into other polymer systems has been shown to enhance thermal properties. A study on maleated rosin-modified fluorosilicone rubber (MR-FSR) found that the addition of the maleated rosin derivative improved the high-temperature thermal stability of the rubber. umich.edu The thermal stability of various resin acids and rosin-modified resins has also been systematically studied, indicating that while they are stable under nitrogen, they are unstable in an oxygen atmosphere. acs.org TGA of gum rosin itself under an air atmosphere shows a multi-stage degradation process, with a main weight loss occurring in the range of 215–276 °C, attributed to the degradation of the abietic acid structure. mdpi.com

The following table presents a compilation of thermal stability data for various rosin-based materials obtained through TGA.

Table 2: Thermal Stability Data for Rosin and Modified Rosin Polymers

Material Key Thermal Events Atmosphere Reference
Gum Rosin Main degradation stage: 215–276 °C (Peak at 256 °C). Second stage: 418–495 °C. Total mass loss: 99.6%. Air mdpi.com
Cured Rosin-Based Monomer Stable up to 170°C (10% weight loss temperature). Air koreascience.kr
Maleic Rosin Glycol Acrylate (MRGA) Polymer Main weight loss completed by 430°C (69.6% weight loss). Not Specified sci-hub.ru
Levopimaric Acid Initial exothermic temperature (T₀): 354.01 K (80.86 °C) Oxygen acs.org
Neoabietic Acid Initial exothermic temperature (T₀): 353.83 K (80.68 °C) Oxygen acs.org
Dehydroabietic Acid Initial exothermic temperature (T₀): 398.20 K (125.05 °C) Oxygen acs.org
Disproportionated Rosin Initial exothermic temperature (T₀): 348.32 K (75.17 °C) Oxygen acs.org

| Hydrogenated Rosin | Initial exothermic temperature (T₀): 353.71 K (70.56 °C) | Oxygen | acs.org |

Theoretical Frameworks and Molecular Dynamics in Maleated Rosin Systems

Computational Chemistry and Molecular Modeling of Maleated Rosin (B192284) Structures and Interactions

Computational chemistry and molecular modeling have become indispensable tools for investigating the complex structures and interactions of maleated rosin systems at a molecular level. forestwise.ptresearchgate.net These theoretical approaches allow researchers to predict and analyze the behavior of these molecules, guiding the development of new materials with tailored properties. dntb.gov.ua

A significant application of these methods is in the study of polymer blends. Molecular dynamics (MD) simulations have been effectively used to explore the toughening effects of maleated rosin (MR) on biodegradable plastics like polylactic acid (PLA). zjtextile.com.cn Simulations can reveal how the relatively planar and rigid structure of MR molecules influences the arrangement and stacking of polymer chains in a molten state. zjtextile.com.cn

Key parameters derived from these simulations include:

Flory-Huggins Interaction Parameters (χ): This parameter quantifies the miscibility of the components in a blend. A lower χ value indicates better compatibility. MD simulations help in determining the optimal blend ratios by calculating these parameters. For the PLA/MR system, an optimal compatibility range was identified for blend ratios between 2/8 and 7/3. zjtextile.com.cn

Radial Distribution Function (RDF): RDF analysis provides insight into the spatial arrangement of molecules, showing how MR molecules distribute within the PLA matrix and influence its structure. zjtextile.com.cn

Through such computational investigations, researchers can screen potential formulations and understand the underlying molecular interactions that govern the macroscopic properties of the final material, accelerating the development process. zjtextile.com.cn

Adsorption Characteristics and Conformational Transitions of Maleated Rosin Derivatives at Interfaces

Maleated rosin derivatives, particularly when combined with hydrophilic polymers like polyethylene (B3416737) glycol (PEG), can function as surfactants with unique interfacial properties. researchgate.net Understanding their adsorption characteristics and conformational changes at interfaces, such as the air-water interface, is crucial for their application in emulsions, coatings, and other surface-active formulations. electrochemsci.org

Studies on polyethylene glycol–maleated rosin polyesters have provided detailed insights into their behavior. researchgate.net The surface activity of these amphiphilic molecules is characterized by their ability to reduce surface tension and form micelles in solution. researchgate.netelectrochemsci.org Key findings from this research include:

Adsorption Precedes Micellization: The Gibbs free energy of adsorption for these surfactants is more negative than their free energy of micellization. researchgate.net This indicates that the surfactant molecules preferentially adsorb to the air-water interface until it becomes saturated, after which they begin to form micelles in the bulk solution. researchgate.net

Conformational Transitions: At the interface, these molecules undergo conformational transitions. A theoretical model applied to the air-water surface revealed that the surfactant molecules could exist in two distinct states: one with a larger molar area and another with a more compact, minimal molar area. researchgate.netresearchgate.net This transition is influenced by factors like surface pressure and surfactant concentration. researchgate.net

The table below summarizes key surface activity parameters for a series of PEG-maleated rosin polyester (B1180765) surfactants with varying PEG molecular weights.

SurfactantCritical Micelle Concentration (CMC) (mg/L)Surface Tension at CMC (γ_cmc) (mN/m)Surface Excess Concentration (Γ_max) (10⁻⁶ mol/m²)Minimum Area per Molecule (A_min) (Ų/molecule)
mPEG400-MR Polyester15.8540.11.45114.5
mPEG600-MR Polyester19.9542.31.33124.8
mPEG1000-MR Polyester25.1244.51.26131.7

This interactive table presents data on the surface activity of PEG-maleated rosin polyesters, adapted from research findings. researchgate.netelectrochemsci.org

These adsorption characteristics are fundamental to the performance of maleated rosin derivatives as stabilizers, emulsifiers, and dispersing agents in various material applications. researchgate.net

Elucidation of Molecular Mechanisms in Materials Science Applications (Non-Biological Contexts)

The unique chemical structure of maleated rosin is the basis for its utility in a wide range of materials science applications, from polymer modification to coatings and adhesives. ontosight.aimdpi.com Elucidating the molecular mechanisms behind its performance is key to optimizing its use.

Polymer Modification: In polymer blends, such as with PLA, maleated rosin acts as a significant toughening agent. zjtextile.com.cn The molecular mechanism involves the excellent compatibility between the linear PLA chains and the planar MR molecules, which disrupts the brittle crystalline structure of PLA. This leads to a remarkable enhancement in the material's ductility and toughness. zjtextile.com.cn Experimental results have confirmed the findings from molecular dynamics simulations, showing a substantial increase in the elongation at break and the work of rupture for PLA/MR blended fibers. zjtextile.com.cn

PropertyPure PLA FiberPLA/MR (20% MR) Blended FiberImprovement Factor
Tensile StrengthMaintainedMaintained~1x
Elongation at BreakBase Value~2.3 times higher~2.3x
Rupture WorkBase Value~193.6 times higher~193.6x

This interactive table highlights the toughening effect of maleated rosin (MR) on polylactic acid (PLA) fibers. zjtextile.com.cn

Coatings, Adhesives, and Inks: The maleation process introduces two additional carboxyl groups to the rosin molecule, which enhances its chemical reactivity. yunlinchemical.com When maleated rosin is polymerized with other compounds like pentaerythritol (B129877) or propylene (B89431) glycol, it forms a cross-linked polymer network. ontosight.aiontosight.ai This network structure is the basis for improved material properties:

Thermal Stability: The cross-linked structure increases the thermal stability of the resulting resin, making it suitable for applications like hot-melt adhesives. ontosight.ai

Adhesion: The enhanced reactivity and polarity improve the adhesive properties of the resin on various substrates. ontosight.ai

Water Resistance: In coatings for materials like paper and textiles, the hydrophobic rosin backbone provides excellent water resistance. ontosight.ai

Research Applications in Polymer Science and Sustainable Materials Development

Innovations in Bio-based Polymeric Materials

Maleated rosin (B192284) plays a significant role in the creation of bio-based polymers, offering a renewable alternative to petroleum-based products. nih.govforeverest.net Its rigid chemical structure, similar to that of bisphenol A, allows it to impart comparable mechanical and thermal properties to polymers. mdpi.com

Maleated rosin is a key precursor in the synthesis of various bio-based resins and curing agents. researchgate.net

Epoxy Resins: Maleopimaric acid, the primary component of maleated rosin, is used to synthesize bifunctional, trifunctional, and multifunctional epoxy resins. researchgate.net These rosin-based epoxy systems have shown thermal stability comparable to or even higher than conventional bisphenol A-based resins. foreverest.netresearchgate.net For instance, an epoxy resin based on a maleopimaric acid and trimethylolpropane (B17298) ester adduct has been developed. nih.gov Furthermore, fully bio-based epoxy systems have been created by curing rosin-based epoxy resins with rosin-based crosslinkers, demonstrating the potential to replace petroleum-derived materials entirely. researchgate.net

Acrylic Resins: Maleated rosin can be transformed into acrylic resins. nih.gov For example, an acrylate (B77674) resin can be prepared from an epoxidized maleopimaric-trimethylolpropane adduct. nih.gov Additionally, ethylene (B1197577) glycol maleic rosinate (meth)acrylate, synthesized from maleated rosin, can be applied in styrene-acrylate copolymers to enhance their thermal stability. nih.gov A waterborne paper-plastic composite adhesive has been developed using allyl maleated rosin ester in an emulsion polymerization with acrylic monomers, resulting in a product with good adhesive properties and compatibility with ink. scientific.net

Polyurethanes: Maleated rosin derivatives are utilized in the synthesis of polyurethanes. Rosin-maleimidodicarboxylic acid, derived from maleopimaric acid, can be used to create rosin-based chain extenders for polyurethanes. nih.gov Polyurethane coatings prepared from the reaction of maleopimaric acid with diethanol amine and subsequently cured with toluene (B28343) diisocyanate have been developed for corrosion protection. researchgate.net

The following table summarizes the synthesis and application of various rosin-based resins and curing agents.

Resin/Curing Agent TypeSynthesis PrecursorsApplicationKey Findings
Epoxy ResinMaleopimaric acid, trimethylolpropaneEpoxy compounds, acrylate resinsCan be used directly or transformed into acrylate resins. nih.gov
Epoxy ResinRosin derivatives, dirosin-maleic anhydride (B1165640) imidodicarboxylic acidHigh-performance polymersComparable storage moduli and higher glass transition temperatures than DGEBA resins. foreverest.net
Acrylic ResinEpoxidized maleopimaric-trimethylolpropane adduct, styrene, methacrylated eugenolCrosslinked resinsCan be crosslinked by various monomers. nih.gov
Acrylic ResinMaleated rosin, ethylene glycol, (meth)acrylic acidStyrene-acrylate copolymersIncreases thermal stability of the copolymers. nih.gov
PolyurethaneRosin-maleimidodicarboxylic acidChain extender for polyurethanesOffers a bio-based alternative for polyurethane synthesis. nih.gov
Polyurethane CoatingMaleopimaric acid, diethanol amine, toluene diisocyanateCorrosion protectionProvides chemical and salt spray resistance. researchgate.net

Maleated rosin is used to chemically modify thermoplastic polymers like starch, aiming to improve their properties, particularly water resistance. researchgate.net The esterification reaction between maleated rosin and starch enhances the hydrophobicity of the resulting modified thermoplastic starch (MTPS). researchgate.netacs.org

Research has shown that incorporating maleated rosin into thermoplastic starch (TPS) can significantly improve its mechanical strength and water resistance. researchgate.net The esterification process creates side chain growth on the starch, which leads to improved performance for applications like packaging. researchgate.net This chemical modification is a viable alternative to address the inherent hydrophilicity and processing challenges of starch-based materials. google.com The process can be carried out through reactive extrusion, where maleic anhydride acts as the esterification agent and glycerol (B35011) as a plasticizer. umons.ac.be

The table below details the effects of maleated rosin modification on thermoplastic starch.

PropertyMethod of ModificationEffectReference
HydrophobicityEsterification with maleated rosinImproved researchgate.netacs.org
Mechanical StrengthCombination with maleated rosin and glycerolEnhanced Young's modulus researchgate.net
Water ResistanceEsterification with maleic anhydrideReduced water absorption researchgate.net
ProcessabilityReactive extrusion with maleic anhydrideReduced intrinsic viscosity, improving processability umons.ac.be

Studies have explored the use of rosin derivatives in polymers such as PVC and PLA, aiming to create fully bio-based plastic materials. ri.se The goal is to replace conventional plasticizers without compromising the performance of the final product. ri.se While specific studies focusing solely on Einecs 269-417-5 as a plasticizer are part of a broader research area, the potential for maleated rosin esters and similar derivatives is recognized for enhancing the sustainability of plastic materials. nih.govri.se

Advancements in Surface and Colloidal Chemistry Utilizing Maleated Rosin Salts

The chemical structure of maleated rosin, featuring both hydrophobic and hydrophilic regions, makes it a suitable candidate for applications in surface and colloidal chemistry.

Maleated rosin and its derivatives can be used to synthesize various types of surfactants and emulsifiers. mdpi.comresearchgate.net The introduction of different functional groups allows for the creation of anionic, non-ionic, and cationic surfactants. google.comgoogle.com

For instance, a rosin-based emulsifier with both anionic and non-ionic characteristics can be prepared by reacting maleated rosin with an alkaline earth metal oxide and a fatty acid polyol monoester, followed by further esterification with polyethylene (B3416737) glycol. google.comgoogle.com Such emulsifiers have demonstrated good surface emulsification performance and compatibility with various solvents, making them suitable for applications like pesticide formulations. google.comgoogle.com Gemini surfactants, which have two hydrophilic and two hydrophobic groups, have also been synthesized from maleated rosin derivatives. researchgate.net

The performance of these surfactants is often evaluated by their critical micelle concentration (CMC) and the surface tension at the CMC (γCMC). For example, certain rosin ester alcohol ether quaternary ammonium (B1175870) surfactants have shown CMC values ranging from 0.12 to 0.39 mmol/L and γCMC values from 23.6 to 33.8 mN/m. researchgate.net

The table below presents examples of maleated rosin-based surfactants and their properties.

Surfactant TypeSynthesis RouteKey PropertiesPotential Applications
Anionic/Non-ionic EmulsifierReaction of maleated rosin with alkaline earth metal oxide, fatty acid polyol monoester, and polyethylene glycolGood surface emulsification, solvent compatibilityPesticide formulations
Cationic Surfactant (Gemini)Reaction of modified ethyl rosinate with an epoxy quaternary ammonium saltHigh yield and purityNot specified
pH-Responsive Tertiary Amine SaltIntroduction of amine groups into maleic rosinExcellent surface properties, low toxicityDrug delivery carriers

Maleated rosin and its esters are widely used as tackifiers in adhesive formulations to improve stickiness and adhesion to various surfaces. bohrium.comontosight.aiyg-1.com Tackifiers are low molecular weight resins that modify the viscoelastic properties of the base polymer in an adhesive. specialchem.com

Glycerin-esterified maleated rosin has been studied as a bio-based tackifier in styrene-butadiene rubber (SBR) formulations for the tire industry. nih.gov Research has shown that this vegetal-origin resin has a comparable impact on the SBR compound's structure, dynamics, and curing characteristics as synthetic, petroleum-derived resins. nih.gov The mechanism of action for tackifiers involves influencing the wetting of the substrate and dissipating energy during debonding. researchgate.net The effectiveness of a tackifier is related to the viscoelastic properties of the adhesive, with tackiness being maximal at a temperature range above the adhesive's glass transition temperature. researchgate.net

Maleated rosin can also be used in the production of complex polymers for adhesives and coatings by reacting it with other chemicals like formaldehyde (B43269), pentaerythritol (B129877), and phenol (B47542). ontosight.ai These modifications enhance properties such as adhesive strength, durability, and resistance to heat and moisture. ontosight.ai

Studies on Dispersion Stability in Diverse Chemical Formulations

The stability of dispersions containing rosin-modified phenolic resins like this compound is critical for their application in coatings, inks, and adhesives. Research has shown that the stability of phenolic resin dispersions can be challenging; for instance, aqueous dispersions made with agents like gums or cellulosic materials have exhibited poor storage stability. google.com The stability of a resin solution is influenced by factors such as electrolytes, pH, and the presence of stabilizers.

Studies on related water-soluble phenol-formaldehyde resins show that the resin aggregates are negatively charged in water. researchgate.net The stability of these dispersions is sensitive to electrolytes, with the critical coagulation concentration (CCC) varying significantly with the type of salt (e.g., NaCl, MgCl₂, AlCl₃). researchgate.net The pH is also a critical factor; for some phenolic resins, a stable and transparent solution is maintained at a pH above 7, while the solution becomes unstable near its isoelectric point (around pH 3.2). researchgate.net

To enhance stability, protective colloids such as polyvinyl alcohol (PVA) have been successfully used to stabilize dispersions of phenolic resins. google.com Other research has focused on improving the dispersion stability of phenol-formaldehyde resin (PFR) particles in high-ionic-strength environments, such as oilfield injection water, by using hydrophobically associating polymers as stabilizers. nih.gov The presence of the polymer stabilizer reduces the kinetic energy of the PFR molecular aggregates, preventing them from overcoming repulsive energy barriers and combining, thus improving dispersion stability and migration ability in porous media. nih.gov For this compound, which is intended for use in formulations like inks and coatings, understanding and controlling these stability factors is a key area of research to ensure product quality and shelf-life.

Functional Materials and Process Enhancement Research

Elucidating Mechanisms of Paper Sizing and Efficiency with Fortified Rosin Derivatives

Rosin and its derivatives are fundamental in the paper industry for sizing, a process that imparts resistance to water and other liquids. conservation-wiki.com The mechanism of rosin sizing involves three main steps: the adsorption of the sizing agent onto the cellulose (B213188) fibers, the melting and spreading of the agent over the fiber surface, and the interaction of the molten agent with the cellulose to create a hydrophobic surface. chemipaz.com

Fortified rosins, which are reacted with dienophiles like maleic or fumaric acid, are often used to improve sizing efficiency. conservation-wiki.com The compound this compound, being a complex rosin-phenol-formaldehyde resin, functions within this established mechanism. The hydrophobic character of the rosin's tricyclic structure is oriented away from the fiber surface, increasing the contact angle for water and preventing penetration. chemipaz.com The efficiency of sizing is influenced by the ability of the resin to spread effectively on the cellulose surface upon drying. While fortified rosins can increase the potential for interaction with cellulose, they can also form strong intermolecular hydrogen bonds, making them harder to melt and spread. chemipaz.com The complex structure of this compound, resulting from the reaction with phenol and formaldehyde, creates a larger molecular structure which can be beneficial for surface coverage while requiring careful control of the papermaking process to ensure optimal orientation and hydrophobicity. researchgate.net

Research in Coatings and Varnish Formulations for Enhanced Performance

Rosin-modified phenolic resins are extensively researched and used in coatings, varnishes, and printing inks to improve performance characteristics. tridevresins.comforeverest.net The incorporation of the rosin-phenol-formaldehyde condensate into these formulations imparts desirable properties such as a high softening point, fast drying times, good hardness, and high gloss. foreverest.net These resins are soluble in solvents like tar, esters, and turpentine (B1165885) oil and mix well with vegetable oils, making them versatile for various coating systems. foreverest.net

Research has focused on optimizing formulations to balance performance properties. For instance, specific rosin-modified phenolic resins are designed for printing inks to achieve a good balance of fluidity, emulsification resistance, misting resistance, and gloss. google.comgoogle.com The properties of the final coating are highly dependent on the composition of the resin itself, including the ratio of phenol to formaldehyde and the type of polyol (e.g., glycerol or pentaerythritol) used for esterification. scientific.netpolyolspolymers.com The use of this compound in coatings is driven by its ability to act as a binder and enhance the physical and chemical resistance of the final film, contributing to the durability and aesthetic quality of the coated product. tridevresins.comalibaba.com

PropertyBenefit in Coatings/VarnishesSource(s)
High Softening Point Contributes to the hardness and thermal stability of the dried film. foreverest.net
Fast Drying Reduces processing time and prevents defects in the coating. foreverest.net
High Gloss Improves the aesthetic appearance of the final product. foreverest.netgoogle.com
Good Solubility Allows for formulation with a variety of solvents and oils. foreverest.net
Chemical Resistance Enhances the durability and protective qualities of the coating. orientjchem.orgtridevresins.com

Development of Advanced Stationary Phases for Chromatographic Applications (e.g., Molecularly Imprinted Polymers)

The unique structure of rosin has led to research into its use in advanced separation science. Rosin-based polymers are being developed as stationary phases for high-performance liquid chromatography (HPLC). nih.govscispace.com The rigid, bulky hydrophenanthrene ring structure of rosin can be introduced into a polymer matrix to enhance mechanical strength and provide specific interactions for separating analytes. researchgate.net

Studies have demonstrated the synthesis of rosin-based polymer microspheres that serve as effective HPLC stationary phases. scispace.comresearchgate.net For example, stationary phases have been created using rosin derivatives like ethylene glycol maleic rosinate acrylate as a cross-linker. researchgate.net These rosin-based columns have shown excellent performance in separating complex mixtures such as polycyclic aromatic hydrocarbons (PAHs) and various alkaloids. nih.govscispace.com The research extends to the creation of molecularly imprinted polymers (MIPs) using rosin-based cross-linkers for the highly selective separation of specific target molecules, such as berberine (B55584) hydrochloride. researchgate.net The development of stationary phases from this compound or similar rosin-phenol-formaldehyde resins could offer a combination of the rosin's steric selectivity and the phenolic component's potential for aromatic and hydrogen-bonding interactions, creating novel separation capabilities.

Chromatographic ApplicationRosin-Based MaterialAnalytes SeparatedSource(s)
HPLC Stationary Phase Polymer-bonded silica (B1680970) with ethylene glycol maleic rosinate acrylateAlkaloids (camptothecine, caffeine, evodiamine) nih.gov
HPLC Stationary Phase Polymer microspheres with acrylpimaric acid ethylene glycol acrylatePolycyclic Aromatic Hydrocarbons (PAHs), Alkaloids scispace.com
Molecularly Imprinted Polymer Rosin-based cross-linkersBerberine hydrochloride researchgate.net
HPLC Stationary Phase Polymer-bonded silica with fumaropimaric acid tris(ethylene glycol) esterPanax notoginseng saponins bohrium.com

Studies on the Hydrophobization of Lignocellulosic Materials Using Rosin Derivatives

Lignocellulosic materials, such as wood and natural fibers, are inherently hydrophilic. Research into their chemical modification aims to increase hydrophobicity for applications requiring water resistance. mypolycc.edu.my Phenolic resins, due to their hydrophobic nature, are effective in this regard. researchgate.net The modification of these resins with rosin, as in this compound, further enhances this property.

When used to treat or create composites with wood fibers, these resins can improve the compatibility between the hydrophilic fibers and a hydrophobic polymer matrix. mypolycc.edu.my The treatment can introduce ether bridges (–Si–O–C–) and other hydrophobic bonds on the fiber surface, reducing water uptake. ncsu.edu Studies show that the compatibility between cellulose and phenol formaldehyde oligomers can be strong, leading to reduced water absorption. researchgate.net The bulky, non-polar structure of the rosin component in this compound is expected to significantly contribute to the hydrophobization of treated lignocellulosic surfaces, making them more durable and suitable for use in moist or humid environments.

Exploration as Intermediates in the Synthesis of Organosilicon Compounds and Photolithography Chemicals

Rosin derivatives serve as versatile intermediates for the synthesis of a wide range of chemicals and polymers. nih.gov The reactive sites on the rosin molecule—the double bonds and the carboxyl group—allow for numerous chemical modifications. The complex structure of this compound, being a pre-polymerized resin, also presents possibilities as a macro-intermediate.

While direct evidence for this compound as an intermediate in organosilicon synthesis is limited, related research shows the feasibility of creating organosilicon-modified phenol-aldehyde resins. Such modifications aim to combine the favorable physical properties of phenolic resins with the increased thermostability provided by organosilicon compounds. researchgate.net

In the field of photolithography, rosin-modified resins have been explored for use in anti-reflection coatings. A patent describes an anti-reflection coating made from hydrogenated rosin and other components, used as a photoresist for photolithography in semiconductor manufacturing. google.com The phenolic and rosin components within this compound suggest its potential as a foundational material for developing new photoresists or related chemicals, where properties like film formation, adhesion, and thermal stability are crucial.

Environmental Fate Research and Degradation Pathways of Maleated Rosin Acids, Sodium Salts

Phototransformation and Hydrolysis Studies of Maleated Rosin (B192284) Derivatives

In addition to biodegradation, abiotic processes such as phototransformation and hydrolysis can contribute to the breakdown of maleated rosin acids in the environment.

Hydrolysis:

The maleic anhydride (B1165640) adduct component of Einecs 269-417-5 is susceptible to hydrolysis. In an aqueous medium, the maleic anhydride adduct is readily hydrolyzed to form the corresponding fumaric acid adduct. This conversion is a significant initial step in the environmental transformation of the molecule, as it alters the chemical structure and potentially the subsequent degradation pathways. The rate of this hydrolysis is influenced by factors such as pH and temperature.

Phototransformation:

Direct studies on the phototransformation of maleated rosin derivatives are not widely available. However, research on the photochemical reactions and thermal-oxidative degradation of the parent resin acids and maleopimaric acid (a primary product of the reaction between levopimaric acid and maleic anhydride) provides insights into potential photodegradation pathways. researchgate.netresearchgate.net Resin acids, particularly those with conjugated double bonds like abietic acid, are susceptible to oxidation when exposed to light and air. noviams.com This can lead to the formation of various oxidized products. The stability of resin acids and their derivatives is linked to their oxidation reactivity. nih.govacs.org For instance, levopimaric and neoabietic acids exhibit higher oxidative reactivity compared to dehydroabietic acid. nih.govacs.org The modification of rosin through maleation is intended to improve stability, including resistance to oxidation. mdpi.com However, under prolonged exposure to UV radiation in the environment, photochemical degradation is still expected to occur, likely involving the diterpenoid backbone of the molecule.

Table 2: Summary of Abiotic Degradation Pathways
Degradation ProcessAffected ComponentDescription of TransformationInfluencing Factors
HydrolysisMaleic anhydride adductConversion of the maleic anhydride adduct to the fumaric acid adduct.pH, temperature, water availability
Phototransformation (inferred)Resin acid backboneOxidation and potential cleavage of the tricyclic diterpenoid structure.UV radiation, presence of photosensitizers

Identification and Characterization of Environmentally Relevant Degradation Products

The identification of degradation products is crucial for a complete understanding of the environmental fate of maleated rosin acids, sodium salts. The nature of these products depends on the degradation pathway.

Biodegradation Products:

Based on the known biodegradation pathways of resin acids, several types of degradation products can be anticipated.

Aerobic Degradation: In aerobic environments, the microbial degradation of the resin acid backbone is expected to proceed through oxidized intermediates. The formation of 7-oxodehydroabietic acid is a well-established step in the degradation of abietane-type resin acids. nih.govresearchgate.net Further degradation of the ring structures would lead to smaller, more polar molecules that can eventually be mineralized to carbon dioxide and water.

Anaerobic Degradation: Under anaerobic conditions, the degradation is less complete, leading to the formation of more persistent products. The primary products are typically aromatized and decarboxylated derivatives of the original resin acids, with retene (B1680549) being a commonly identified and persistent metabolite. nih.gov

Hydrolysis Products:

The most immediate and well-documented degradation product from hydrolysis is the fumaric acid adduct of the rosin acid. This results from the opening of the maleic anhydride ring upon reaction with water.

Phototransformation Products:

The specific products of phototransformation of maleated rosin acids have not been extensively characterized. However, based on studies of resin acid oxidation, a variety of oxidized derivatives could be formed. nih.govacs.org These may include hydroxylated and carbonylated versions of the original molecule.

The characterization of these complex degradation products often requires sophisticated analytical techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) to separate and identify the various components in environmental samples. researchgate.net

Table 3: Potential Environmental Degradation Products of Maleated Rosin Acids
Degradation PathwayPrecursor ComponentPotential Degradation Product(s)Environmental Significance
Aerobic BiodegradationAbietane-type resin acids7-oxodehydroabietic acid and further oxidized compoundsIntermediates in the pathway to mineralization.
Anaerobic BiodegradationResin acid backboneRetene and other aromatized/decarboxylated derivativesMore persistent in the environment than parent compounds.
HydrolysisMaleic anhydride adductFumaric acid adduct of rosin acidInitial transformation product in aqueous environments.
PhototransformationResin acid backboneOxidized and hydroxylated derivativesProducts of abiotic degradation in the presence of sunlight.

Prospective Research Directions and Contributions to Green Chemistry

Exploration of Novel Functionalization Strategies for Enhanced Material Properties

Maleated rosin (B192284), primarily through its key component maleopimaric acid (MPA), serves as a highly versatile platform molecule. belnauka.bymdpi.com Its structure, containing multiple reactive carboxylic acid groups, allows for extensive chemical modification to produce a wide array of derivatives with tailored properties. belnauka.by This high potential for modification enables the creation of materials with designable features, often superior to their petroleum-based counterparts. mdpi.com

Researchers are actively exploring various functionalization pathways to create advanced materials. These strategies involve converting the carboxylic acid and anhydride (B1165640) groups into other functional moieties such as esters, amides, and imides. belnauka.byresearchgate.net

Key Research Findings in Functionalization:

Functionalization StrategyResulting Derivative/MaterialEnhanced Properties & ApplicationsSource(s)
Esterification Ethylene (B1197577) glycol maleic rosinate acrylate (B77674)Increased thermal stability in styrene-acrylate copolymers. mdpi.comnih.gov
Glycerol (B35011) ester of maleic rosin (GMR) & Pentaerythritol (B129877) ester of maleic rosin (PMR)Film-forming properties for pharmaceutical coatings and sustained-release drug delivery. nih.gov
Rosin-polycaprolactone anhydrideBio-based curing agent for epoxy resins. mdpi.comnih.gov
Imide Modification MPA imide modified fluorosilicone resinIncreased mechanical properties for high-temperature vulcanization rubber. belnauka.by
Amidation/Other N-Derivatives Maleated rosin-based dithiourea compoundsPotential use as fungicides. mdpi.com
Rosin-based ester tertiary aminePotential as drug carriers and surfactants. mdpi.com
Polymerization Polymer with bisphenol A, formaldehyde (B43269), and pentaerythritolImproved thermal stability, mechanical strength, and chemical resistance for adhesives and coatings. ontosight.ai
Waterborne paper-plastic composite adhesive (from allyl maleated rosin ester)Good adhesion, ink compatibility, and stability for packaging applications. scientific.net

These functionalization strategies demonstrate the vast potential of Einecs 269-417-5 as a building block for high-performance, bio-based materials. The ability to fine-tune properties such as thermal stability, mechanical strength, and hydrophobicity makes maleated rosin derivatives suitable for diverse applications, from industrial coatings and adhesives to advanced composites and biomedical materials. mdpi.comnih.govmdpi.com

Integration of Maleated Rosin Derivatives into Circular Economy Research Models

The use of rosin and its derivatives is a significant step toward establishing a circular economy by replacing finite, petroleum-based raw materials with a renewable, bio-based alternative. forestagroup.com.auforestwise.pt Maleated rosin is central to this effort, contributing to the development of sustainable materials that can be integrated into circular models, reducing waste and dependency on fossil fuels. researchgate.netforestwise.pt

Research in this area focuses on several key aspects:

Bio-Based Feedstocks: Rosin is an abundant, natural, and non-toxic raw material. researchgate.net Its global annual production is approximately 1.2 million tons. forestagroup.com.au Utilizing maleated rosin in products promotes the use of renewable resources and supports industries like the Portuguese resin industry, which is a significant part of the local economy. forestwise.pt

Development of Recyclable Materials: A frontier in sustainable materials is the creation of polymers that are not only bio-based but also recyclable. Research into vitrimers, a class of polymers that can be reprocessed and healed, has explored the use of bio-based alternatives, aligning with the goal of creating durable and recyclable polymers from renewable feedstocks like rosin. researchgate.net

Waste Valorization: The circular economy emphasizes the use of waste streams. One study demonstrated the technical feasibility of incorporating recycled PET (polyethylene terephthalate) into particleboards using a rosin-based resin as a bio-adhesive, creating a valuable product from post-consumer waste. researchgate.net

Sustainable Certification: The promotion of certified natural resin products helps consumers identify and choose items made with sustainable, environmentally friendly, and more easily recyclable materials. forestwise.pt This market-driven approach encourages manufacturers to incorporate materials like maleated rosin into their products, with demand for certified rosin sizing agents growing significantly due to corporate sustainability pledges. pmarketresearch.com

By designing materials derived from this compound that are durable, derived from renewable sources, and potentially recyclable, researchers are contributing to a more sustainable industrial ecosystem. This approach not only reduces the environmental footprint of manufacturing but also adds value by transforming natural resources and waste into high-performance products. researchgate.netforestwise.pt

Q & A

Basic Research Questions

Q. How should researchers design initial experiments to characterize the physicochemical properties of Einecs 269-417-5?

  • Methodological Answer : Begin with a systematic literature review to identify gaps in existing data. Prioritize standardized analytical techniques (e.g., NMR, FTIR, HPLC) to assess properties like solubility, melting point, and stability. Control variables such as temperature, solvent purity, and atmospheric conditions to ensure reproducibility. Document protocols using frameworks like PICOT to structure objectives (e.g., defining synthesis parameters as the "intervention" and purity as the "outcome") . Experimental details must align with journal guidelines for reproducibility, including reagent sources and equipment specifications .

Q. What analytical techniques are most effective for verifying the purity and structural identity of this compound?

  • Methodological Answer : Combine orthogonal methods such as mass spectrometry (for molecular weight confirmation), elemental analysis (for composition), and X-ray crystallography (for structural elucidation). Cross-reference results with published spectral databases. For novel compounds, provide full characterization data in the main manuscript; for known compounds, cite prior literature and include validation in supplementary materials .

Q. How can researchers ensure batch-to-batch consistency during synthesis of this compound?

  • Methodological Answer : Identify critical parameters (e.g., reaction time, catalyst loading, temperature) through factorial design experiments. Use statistical tools like ANOVA to assess variability between batches. Maintain a detailed lab notebook with raw data, and validate consistency via repeated trials. Follow the FINER criteria to ensure feasibility and relevance of the synthesis protocol .

Advanced Research Questions

Q. What methodologies are recommended to resolve contradictions in reported catalytic activities of this compound across studies?

  • Methodological Answer : Conduct a meta-analysis of existing data to identify confounding variables (e.g., solvent polarity, substrate scope). Replicate disputed experiments under controlled conditions, using error analysis to quantify uncertainties. Apply frameworks like PEO (Population, Exposure, Outcome) to isolate variables and compare results systematically. Publish full datasets and statistical code to enable independent verification .

Q. How can computational modeling be integrated with experimental data to elucidate reaction mechanisms involving this compound?

  • Methodological Answer : Use density functional theory (DFT) or molecular dynamics simulations to predict intermediate structures and energetics. Validate models by correlating computational results with experimental kinetics (e.g., rate constants from Arrhenius plots). Ensure transparency by documenting software parameters and force fields in supplementary materials. Cross-disciplinary collaboration is critical to align theoretical and empirical findings .

Q. What statistical approaches are recommended to analyze dose-response relationships in toxicological studies of this compound?

  • Methodological Answer : Employ nonlinear regression models (e.g., Hill equation) to calculate EC50/LC50 values. Use bootstrapping or Monte Carlo simulations to estimate confidence intervals. Address outliers via Grubbs' test and report uncertainties in line with the "Analytical and Evaluative Skills" framework, which emphasizes error analysis and replication .

Frameworks for Structuring Research Questions

FrameworkApplication Example
FINER Assess feasibility of scaling up synthesis while maintaining ethical standards (e.g., waste disposal protocols).
PICOT Define Population (this compound), Intervention (photodegradation conditions), Comparison (dark vs. UV exposure), Outcome (degradation rate), Time (48-hour stability test).
PEO Study Population (enzyme systems), Exposure (this compound concentration), Outcome (inhibition efficiency).
Adapted from and .

Key Methodological Considerations

  • Data Management : For large datasets (e.g., spectral libraries or kinetic traces), use repositories like Zenodo and include hyperlinks in the main text. Raw data should be archived with metadata describing instrumentation and calibration .
  • Replication : Adhere to the Beilstein Journal’s guidelines by detailing experimental procedures in standalone sections, enabling independent verification .
  • Ethical Compliance : Address safety protocols (e.g., handling hazardous intermediates) in the methods section and obtain institutional approvals before fieldwork .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.